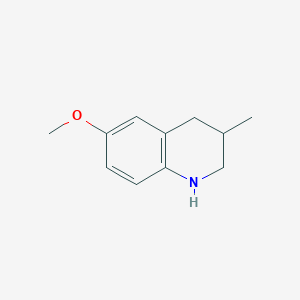

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline

Overview

Description

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development . It appears as dark brown solid .

Synthesis Analysis

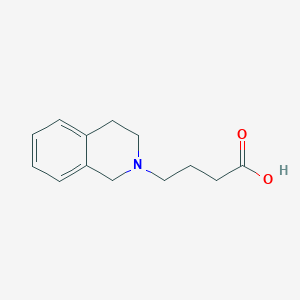

Tetrahydroquinolines are produced by the hydrogenation of quinolines . The synthesis of 1,2,3,4-tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . The molecular weight is 163.22 . The SMILES string representation is COc1ccc2NCCCc2c1 .Chemical Reactions Analysis

This compound is used as a chemical reagent and organic intermediate . It is involved in various chemical reactions in pharmaceutical research and development .Physical and Chemical Properties Analysis

This compound is a dark brown solid . It has a melting point of 37-41 °C . It is insoluble in water .Scientific Research Applications

Therapeutic Applications and Molecular Functions

Tetrahydroisoquinolines, including compounds related to 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline, have been identified as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. These compounds have demonstrated significant potential in treating various diseases, including cancer, malaria, central nervous system disorders, and metabolic diseases (Singh & Shah, 2017). The fusion of tetrahydroisoquinoline rings with other pharmacophores has led to the development of anticancer antibiotics, highlighting the versatile nature of these compounds in drug development.

Role in Antioxidant Activity

The antioxidant properties of tetrahydroquinoline derivatives have also been explored, with certain analogs showing efficacy in protecting valuable polyunsaturated fatty acids against oxidation. This research indicates the potential for these compounds to act as antioxidants in biological systems, contributing to the protection against oxidative stress-related diseases (de Koning, 2002).

Neuroprotective and Antiaddictive Properties

Further research into specific tetrahydroisoquinoline derivatives has revealed their neuroprotective, antiaddictive, and antidepressant-like activities. These properties suggest their utility in treating neurodegenerative diseases and substance addiction, offering a new avenue for therapeutic interventions against central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

Antimicrobial and Antitumor Activities

The extensive biological activities of tetrahydroisoquinoline derivatives extend to antimicrobial and antitumor effects, with over 200 bioactive compounds demonstrating confirmed activities in these areas. This underscores the importance of tetrahydroisoquinoline scaffolds in the development of new therapeutic agents for infectious diseases and cancer (Dembitsky et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that tetrahydroquinolines, a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

It is known that tetrahydroquinolines can exert diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

It is known that 6-methoxy-1,2,3,4-tetrahydroisoquinoline, a similar compound, is used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity .

Biochemical Analysis

Biochemical Properties

Tetrahydroquinoline derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-9-6-10(13-2)3-4-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRYQBZCGKQKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

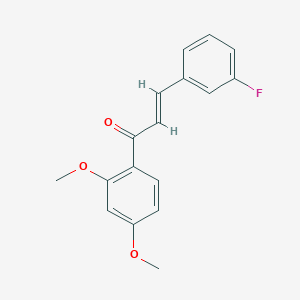

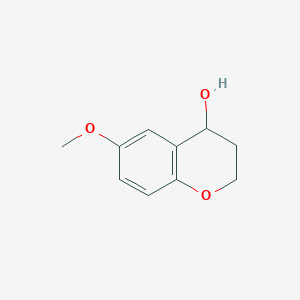

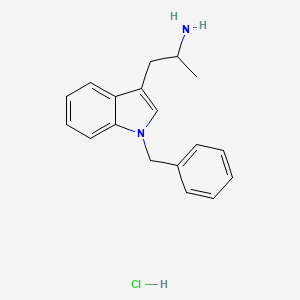

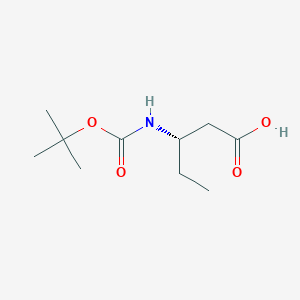

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

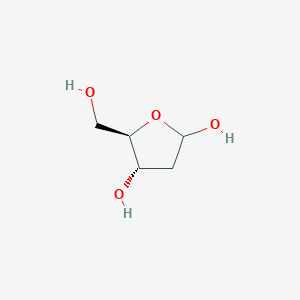

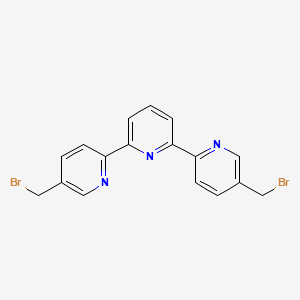

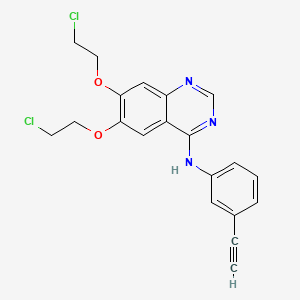

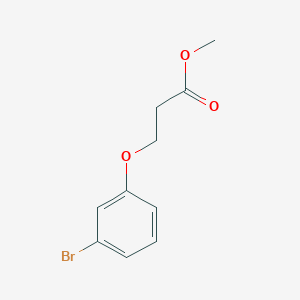

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.